3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
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Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H24N2O4S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. These studies indicate significant potential for therapeutic applications (El-Sawy et al., 2014).
- Another study focused on the one-pot synthesis of chromone-linked azetidin-2-ones, demonstrating the efficiency and versatility of synthesizing heterocyclic compounds that may have diverse pharmaceutical applications (Prajapati et al., 1992).
Pharmacological Evaluation
- Microwave-assisted synthesis methods have been employed to create nitrogen and sulfur-containing heterocyclic compounds, which were then screened for their antibacterial and antifungal activities, showing promising results (Mistry & Desai, 2006).
Synthetic Methodologies
- The research has also explored innovative synthetic routes for creating diverse heterocyclic compounds, such as the use of 5,5'-Dimethyl-3,3'-azoisoxazole for selective esterification of phenols and benzylic alcohols under Mitsunobu conditions, highlighting the potential for creating structurally diverse libraries of compounds with varied biological activities (Iranpoor et al., 2010).
Growth Regulatory Activity
- Cyclocondensation reactions have been utilized to synthesize triazole derivatives, which were then tested for their plant growth regulatory activities, indicating the potential for agricultural applications (Eliazyan et al., 2011).
Antimicrobial Activity
- Novel triazole derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the role of structural modification in enhancing biological efficacy (Ashok et al., 2013).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-10(2)9-22(19,20)13-7-17(8-13)15(18)6-5-14-11(3)16-21-12(14)4/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENXKLAUNQSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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